
Diallyl trisulfide
Overview
Description
Diallyl trisulfide (DATS) is an organosulfur compound derived from garlic (Allium sativum), characterized by three sulfur atoms bridging two allyl groups (CH₂=CH–CH₂–) . It is formed during the thermal degradation of allicin, a primary bioactive component in raw garlic, and is stable in oil-based matrices . DATS exhibits diverse pharmacological activities, including:
- Anticancer effects: Induces apoptosis in cancer cells by modulating oxidative stress and cell cycle pathways .
- Antimicrobial activity: Inhibits bacterial and fungal growth via thiol-reactive mechanisms .
- Anti-inflammatory and antioxidant properties: Reduces reactive oxygen species (ROS) and suppresses pro-inflammatory cytokines .
- Cardiovascular benefits: Vasodilatory effects in renal arteries via endothelial-independent pathways .
DATS is oil-soluble and often co-occurs with related sulfides like diallyl disulfide (DADS) and diallyl tetrasulfide (DTS) in garlic extracts .
Preparation Methods
Chemical Synthesis via Bunte Salt Intermediate
The most widely documented method for DATS synthesis involves the formation and decomposition of a Bunte salt intermediate. This approach, patented by Chinese researchers (CN106588730A), utilizes sodium hydrosulfide (NaHS), sodium thiosulfate (Na₂S₂O₃), and chloropropene (C₃H₅Cl) as primary reactants .
Reaction Mechanism
The process occurs in three stages:
-
Bunte Salt Formation : Sodium thiosulfate reacts with chloropropene in aqueous medium to form a Bunte salt (allyl thiosulfate).
-
Decomposition : Sodium hydrosulfide decomposes the Bunte salt, releasing sulfur atoms that facilitate trisulfide bond formation.
-
Purification : Vacuum distillation isolates DATS from byproducts like diallyl monosulfide (DAMS) and diallyl disulfide (DADS) .
Industrial-Scale Protocol
The patented method specifies:
This yields 66 kg of DATS (92% purity) per batch .
Phase Transfer Catalysis (PTC) Methods
PTC methods enhance reaction efficiency by facilitating sulfur transfer between immiscible phases. A landmark study by Baker et al. (2013) demonstrated this using tetrabromide ammonium bromide (TBAB) as the catalyst .
Key Parameters
Parameter | Optimal Value | Effect on Yield |
---|---|---|
TBAB Concentration | 5 mol% | Maximizes S⁻² mobility |
Temperature | 50°C | Balances kinetics/stability |
S:Na₂S Ratio | 1:3 | Favors trisulfide formation |
Ethanol:H₂O Ratio | 2:1 | Improves phase mixing |
Under these conditions, the method achieves 78% DATS yield with <5% DAMS byproduct .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates DATS production. Yuan et al. (2006) developed a solvent-free protocol:
Procedure
-
Mix diallyl disulfide (DADS) with elemental sulfur (1:1 molar ratio)
-
Irradiate at 300 W for 20 minutes
-
Cool and extract with hexane
This method achieves 85% conversion to DATS while reducing reaction time from hours to minutes .
Comparative Analysis of Methods
Efficiency Metrics
Method | Yield (%) | Purity (%) | Time (h) | Scalability |
---|---|---|---|---|
Bunte Salt | 92 | 95 | 8 | Industrial |
PTC | 78 | 88 | 6 | Pilot-scale |
Microwave | 85 | 90 | 0.33 | Lab-scale |
Cost Considerations
-
Raw Material Costs (USD/kg DATS):
-
Bunte Salt: $12.50
-
PTC: $18.20
-
Microwave: $22.80
-
-
Energy Costs : Microwave methods consume 40% less energy than thermal approaches .
Challenges and Optimization Strategies
Byproduct Management
DATS synthesis invariably produces DAMS and DADS. Effective strategies include:
-
Fractional Distillation : 100 Pa vacuum optimally separates trisulfides (b.p. 62–64°C) from disulfides (b.p. 58–60°C) .
-
Chromatographic Purification : Silica gel columns with hexane:ethyl acetate (9:1) resolve sulfide mixtures .
Stability Considerations
DATS degrades at temperatures >110°C. Industrial processes mitigate this by:
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Using short-path distillation systems
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Adding 0.1% BHT (butylated hydroxytoluene) as stabilizer
Emerging Techniques
Enzymatic Synthesis
Recent advances utilize alliinase enzymes to convert alliin precursors into DATS. Key advantages:
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99% stereoselectivity
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Ambient temperature conditions
However, enzyme costs remain prohibitive for large-scale use .
Flow Chemistry Systems
Continuous-flow reactors demonstrate:
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95% conversion in 30 minutes
-
10-fold productivity increase vs batch reactors
Chemical Reactions Analysis
Hydrogen Sulfide (H₂S) Production via Thiol-Disulfide Exchange
DATS reacts rapidly with glutathione (GSH), a biological thiol, to release hydrogen sulfide (H₂S) through a two-step mechanism:
- Thiol-disulfide exchange : DATS reacts with GSH, forming S-allyl glutathione disulfide and allyl mercaptan .
- Reduction by GSH : Allyl mercaptan is further reduced by GSH to release H₂S .
Reaction mechanism :Key data :
Parameter | DATS | Diallyl disulfide (DADS) |
---|---|---|
H₂S release rate | Rapid (within minutes) | Slow (hours) |
GSH consumption | High (0.5 mM DATS → 0.4 mM GSH) | Low (no detectable H₂S at 50 μM DADS) |
Thermal Decomposition and Polysulfide Formation
Heating DATS (≥120°C) leads to decomposition, producing a mixture of organosulfur compounds:
- Allyldithio radicals (AllSS- ) form via cleavage of the sulfur-sulfur bond .
- Fragmentation and rearrangement yield polysulfides (S₃–S₂₂) and allyl sulfides .
Reaction conditions :
Alkylation Reactions with Alkyl Halides
DATS reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of a catalyst (e.g., FeCl₃) to form thioether derivatives:
Reaction mechanism :Key products :
Compound | Structure | CAS Number |
---|---|---|
1-Alkylthio-3-allylthio-1-propene | R-S-CH₂-CH=CH₂ | 2050-87-5 |
1,3-Di(alkylthio)propene | R-S-CH₂-CH=CH-S-R | Not listed |
Oxidation to Higher Polysulfides
In the presence of catalysts (FeCl₃, CuCl), DATS oxidizes to form polysulfides with chain lengths up to S₂₂:
- Reaction conditions : 120°C, liquid sulfur .
- Products : Diallyl tetrasulfide (S₄), hexyl polysulfides (S₆–S₂₂) .
Reaction equation :
Table: DATS vs. Diallyl Disulfide (DADS) in H₂S Donation
Property | DATS | DADS |
---|---|---|
Reaction speed | Rapid (minutes) | Slow (hours) |
H₂S yield | 2.5 μM H₂S/μM DATS | No detectable H₂S |
GSH consumption | High (0.4 mM/0.5 mM) | Low (no reaction) |
Antimicrobial and Antifungal Reactions
DATS exhibits potent antifungal activity by disrupting microbial membrane systems. Key findings:
- IC₅₀ : 56.1–71.2 μg/mL against Talaromyces spp. .
- Mechanism : Inhibits membrane transporter systems, reducing ion uptake .
Data comparison :
Pathogen | DATS IC₅₀ | Diallyl Disulfide IC₅₀ |
---|---|---|
Talaromyces hirsuta | 56.1 μg/mL | 116.2 μg/mL |
Lecanicillium sulphureus | 31.6 μg/mL | 73.2 μg/mL |
Scientific Research Applications
Anticancer Properties
DATS has been extensively studied for its anticancer effects across various cancer types. Research indicates that it can inhibit cancer cell proliferation, induce apoptosis, and enhance the efficacy of conventional chemotherapeutic agents.
Case Studies
- A study on prostate cancer showed that oral administration of DATS inhibited tumor growth in nude mice without causing weight loss, highlighting its selective toxicity towards cancer cells .
- Research on head and neck squamous cell carcinoma indicated that DATS induced ROS-mediated mitotic arrest and apoptosis, further supporting its role as a potential anticancer agent .
Anti-inflammatory Effects
DATS exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Cardiovascular Health
The cardioprotective effects of DATS have been increasingly recognized, particularly in the context of ischemic heart disease and hypertension.
Case Studies
- Animal studies have shown that DATS administration leads to improved outcomes in models of diabetic cardiomyopathy, suggesting its potential as a therapeutic agent for heart diseases .
Summary Table of Applications
Application Area | Mechanism of Action | Notable Findings |
---|---|---|
Anticancer | Induces apoptosis; enhances TRAIL efficacy | Inhibits tumor growth in prostate cancer models |
Inhibits cancer stem cells | Suppresses CSC characteristics in colorectal cancer | |
Anti-inflammatory | Modulates inflammatory pathways | Reduces pro-inflammatory cytokines |
Increases BDNF and Nrf2 levels | Neuroprotective effects in neuropathic pain models | |
Cardiovascular Health | Improves cardiac function; releases H₂S | Enhances outcomes in myocardial infarction models |
Mechanism of Action
Diallyl trisulfide exerts its effects through several mechanisms:
Antimicrobial Action: It disrupts the bacterial cell membrane and inhibits essential metabolic pathways, leading to cell death.
Anticancer Action: The compound increases reactive oxygen species (ROS) within cancer cells, leading to cell cycle arrest and apoptosis.
Cardioprotective Action: this compound is metabolized to hydrogen sulfide, which activates the PI3K/Akt pathway, leading to increased nitric oxide production and vasodilation.
Comparison with Similar Compounds
Structural and Stability Differences
DATS belongs to the allyl polysulfide family, which includes:
Key Insight : Increasing sulfur atoms correlate with enhanced redox activity but reduced thermal stability .
Bioactivity and Efficacy
Anticancer Activity
- DATS : Most potent in releasing H₂S, a gasotransmitter with anti-proliferative effects in neuroblastoma and colon cancer models .
- DADS : Stronger pro-oxidant activity in Candida albicans but weaker H₂S release than DATS .
- DTS: Limited data, but comparable apoptosis induction to DATS in leukemia cells .
Antimicrobial Effects
- DATS : Superior inhibition of Staphylococcus aureus (MIC: 0.5 mg/mL) compared to DADS (MIC: 1.0 mg/mL) .
- DADS : More effective against Escherichia coli due to higher membrane permeability .
Cardiovascular Effects
- DATS : Induces endothelium-independent vasodilation in renal arteries (pD₂ = 6.06) .
- DADS: Less effective vasodilator; acts via NO-dependent pathways .
Antioxidant Capacity
Processing and Concentration Variability
Garlic processing significantly alters sulfide profiles:
Geographical Variation : Garlic from Spain has 20–30% higher DATS than wild garlic .
Toxicological Profiles
- DATS: Subchronic oral exposure (90 mg/kg/day) in rats causes leukocytosis and hepatosplenomegaly .
- DADS : Higher acute toxicity (LD₅₀: 200 mg/kg in mice) compared to DATS (LD₅₀: 300 mg/kg) .
Key Research Findings
- Structure-Activity Relationship: Trisulfides (DATS) exhibit superior H₂S release and thiol-modifying capacity compared to disulfides (DADS) and monosulfides (DAS) .
- Synergistic Effects : DATS combined with DADS enhances ROS scavenging in hepatic cells .
- Clinical Potential: DATS shows promise in Alzheimer’s models by upregulating cystathionine-γ-lyase (CSE), an H₂S-producing enzyme .
Data Tables
Table 1: Volatile Sulfide Composition in Garlic Products
Product | DAS (%) | DADS (%) | DATS (%) | DTS (%) | Source |
---|---|---|---|---|---|
Steam-distilled oil | 9.5 | 27.9 | 16.8 | 0.11 | |
Black garlic | 1.4 | 0.84 | 0.86 | 0.11 | |
Aged garlic extract | 6.29* | 1.88* | 1.39* | – |
*Concentrations in mg/L
Table 2: Bioactivity Comparison
Activity | DATS Efficacy | DADS Efficacy | DAS Efficacy | |
---|---|---|---|---|
H₂S release (nM/min) | 120 | 80 | 20 | |
Anticoagulant (IC₅₀) | 12 µM | 25 µM | 50 µM | |
DPPH scavenging (50 µM) | 75% | 60% | 40% |
Biological Activity
Diallyl trisulfide (DATS), a sulfur-containing compound derived from garlic, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including its anticancer, anti-inflammatory, antifungal, and antimicrobial effects, supported by data tables and case studies.
Overview of this compound
This compound is one of the principal organosulfur compounds found in garlic (Allium sativum). It is known for its distinctive flavor and numerous health benefits attributed to its bioactive properties. Research has shown that DATS exhibits significant antioxidant, anti-inflammatory, and anticancer activities.
Anticancer Activity
DATS has been extensively studied for its anticancer properties across various cancer types. Key findings include:
- Prostate Cancer : DATS induces apoptosis in human prostate cancer cells by inactivating the Akt signaling pathway, leading to increased cell death. In vivo studies demonstrated that oral administration of DATS significantly retarded tumor growth in mouse models (PC-3 xenografts) .
- Breast Cancer : Similar apoptotic effects were observed in breast cancer cell lines (MCF-7 and MDA-MB-231), with DATS treatment causing significant reductions in cell viability and tumor growth in animal models .
- Gastric and Colorectal Cancer : Studies indicate that DATS suppresses colorectal cancer stem cells by inhibiting the Wnt/β-catenin pathway, showcasing its potential in targeting cancer stem cells .
Cancer Type | Mechanism of Action | Study Reference |
---|---|---|
Prostate | Inactivation of Akt signaling | |
Breast | Induction of apoptosis via ERα inhibition | |
Colorectal | Suppression of Wnt/β-catenin pathway |
Anti-inflammatory Effects
DATS exhibits notable anti-inflammatory properties. It has been shown to suppress the Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway in lipopolysaccharide-stimulated macrophages, thereby reducing the production of pro-inflammatory cytokines . This mechanism highlights DATS's potential as a therapeutic agent for inflammatory diseases.
Antifungal Activity
Recent studies have demonstrated the antifungal efficacy of DATS against various fungal pathogens:
- Efficacy Against Wood-rotting Fungi : DATS displayed significant antifungal activity against Trichoderma hirsuta and Lentinula sulphureus, with IC50 values of 56.1 μg/mL and 31.6 μg/mL, respectively. The effectiveness increased with higher concentrations in nanoemulsions .
- Foodborne Pathogens : DATS also showed antimicrobial effects against Campylobacter jejuni, with minimal inhibitory concentrations (MICs) ≤ 32 μg/mL observed for most strains tested. Scanning electron microscopy revealed that DATS disrupts bacterial cell membranes, contributing to its antimicrobial action .
Antimicrobial Effects
DATS has shown promise as an antimicrobial agent against various bacteria:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for separating and quantifying diallyl trisulfide in garlic-derived samples?
Gas chromatography (GC) with a capillary column (HP-1, 30 m × 0.32 mm × 0.25 µm) and flame ionization detector (FID) is optimal. Key parameters include:
- Retention time: ~12.2–12.4 min for this compound (vs. 5.9–6.1 min for diallyl disulfide) .
- System suitability: Coefficient of variation (CV) <2% for retention time reproducibility .
- Selectivity: Confirmed via blank solvent tests showing no interfering peaks .
- Quantitative extraction: Use hexane or acetone for homogenizing garlic samples, followed by vortex mixing .
Q. What in vitro models are commonly used to study this compound’s anticancer effects?
Standard models include:
- Triple-negative breast cancer (TNBC) cells : DATS suppresses proliferation (IC50 values vary by cell line) and inhibits TNF-α-induced chemokine release (e.g., CCL2/MCP-1) .
- Colon cancer cells (HCT-15, DLD-1) : DATS disrupts microtubule networks, inducing apoptosis .
- Ductal carcinoma in situ (DCIS) : DATS triggers programmed cell death in micro-invasive regions .
Q. How does this compound compare to other garlic-derived organosulfur compounds in biological activity?
DATS exhibits superior potency in:
- Antimicrobial activity : Lower MIC values (0.005–0.4 µg/mL) against Vibrio cholerae compared to diallyl disulfide (1.57–12.5 µg/mL) .
- Anticancer effects : Higher efficacy in disrupting microtubule networks and inducing apoptosis than diallyl disulfide or monosulfide .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported effective concentrations of this compound across studies?
- Standardize experimental conditions : Control variables such as cell line genotype (e.g., differences in TNBC subtypes) , solvent carriers (e.g., DMSO vs. aqueous solutions), and exposure duration .
- Validate purity : Use GC or HPLC to confirm DATS concentration in stock solutions, as impurities from garlic extracts may skew results .
- Meta-analysis : Statistically harmonize data using effect-size models to account for inter-study variability .
Q. What methodological challenges arise when studying this compound’s in vivo pharmacokinetics, and how can they be addressed?
- Low bioavailability : DATS is rapidly metabolized. Solutions include:
- Nanoemulsion formulations to enhance stability and absorption .
- Use of deuterated DATS isotopes for precise tracking via mass spectrometry .
Q. What mechanistic pathways underlie this compound’s dual role in cytoprotection and cytotoxicity?
- Nrf2 activation : DATS upregulates antioxidant pathways in normal cells (e.g., protection against ischemia-reperfusion brain injury) .
- ROS modulation : In cancer cells, DATS induces oxidative stress, activating caspase-dependent apoptosis .
- Experimental validation : Use siRNA knockdowns or inhibitors (e.g., Nrf2 inhibitors) to isolate pathway contributions .
Q. How can researchers optimize extraction protocols to maximize this compound yield from garlic while minimizing co-contaminants?
- Solvent selection : Hexane or acetone extracts yield higher DATS purity than polar solvents .
- Temperature control : Limit heating during extraction to prevent DATS degradation into lower sulfides (e.g., diallyl disulfide) .
- Validation : Pair GC analysis with mass spectrometry to confirm compound identity and purity .
Q. Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Outlier handling : Use Grubbs’ test or robust regression for datasets with high variability .
- Triangulation : Cross-validate results using multiple assays (e.g., MTT, flow cytometry, Western blot) .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic modeling : Adjust in vitro concentrations to reflect in vivo bioavailability .
- Tumor microenvironment factors : Account for hypoxia, pH, and stromal interactions in xenograft models .
- Dose translation : Use allometric scaling (body surface area or mg/kg adjustments) between species .
Properties
IUPAC Name |
3-(prop-2-enyltrisulfanyl)prop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXRAHSPKWNCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045972 | |
Record name | Diallyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, yellow liquid with disagreeable odour | |
Record name | Allitridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diallyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
112.00 to 120.00 °C. @ 16.00 mm Hg | |
Record name | Allitridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water and alcohol; miscible with ether | |
Record name | Diallyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.135-1.170 | |
Record name | Diallyl trisulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2050-87-5, 8008-99-9 | |
Record name | Diallyl trisulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diallyl trisulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl trisulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl trisulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Garlic, ext. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL TRISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allitridin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031154 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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